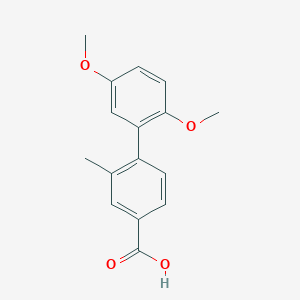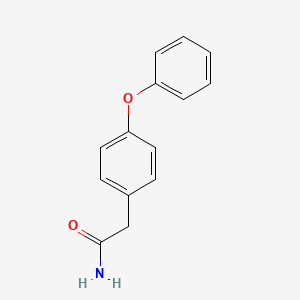
H-L-Sec(DMNB)-OH*TFA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-L-Sec(DMNB)-OH*TFA, also known as S-(4,5-dimethoxy-2-nitrobenzyl)-L-selenocysteine trifluoroacetic acid salt, is a photocaged selenocysteine derivative. This compound is used in various biochemical and biophysical studies due to its unique properties, particularly its ability to be activated by light.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-L-Sec(DMNB)-OH*TFA involves the protection of the selenocysteine amino acid with a 4,5-dimethoxy-2-nitrobenzyl group. This protection is achieved through a series of chemical reactions that include:
Protection of the selenol group: The selenol group of selenocysteine is protected using a 4,5-dimethoxy-2-nitrobenzyl chloride in the presence of a base such as triethylamine.
Formation of the trifluoroacetic acid salt: The protected selenocysteine is then treated with trifluoroacetic acid to form the trifluoroacetic acid salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of selenocysteine are reacted with 4,5-dimethoxy-2-nitrobenzyl chloride under controlled conditions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Quality control: The final product undergoes rigorous quality control to meet industry standards.
化学反応の分析
Types of Reactions
H-L-Sec(DMNB)-OH*TFA undergoes several types of chemical reactions, including:
Photolysis: The compound is activated by ultraviolet light, which removes the 4,5-dimethoxy-2-nitrobenzyl group, releasing free selenocysteine.
Oxidation: The selenol group can be oxidized to form seleninic acid or other selenium-containing compounds.
Substitution: The selenol group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Photolysis: Ultraviolet light (typically around 365 nm) is used to activate the compound.
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Photolysis: Free selenocysteine.
Oxidation: Seleninic acid or other selenium oxides.
Substitution: Various selenoethers or selenoesters.
科学的研究の応用
H-L-Sec(DMNB)-OH*TFA has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Incorporated into proteins to study the role of selenocysteine in enzymatic functions.
Medicine: Investigated for its potential therapeutic applications due to the unique properties of selenium.
Industry: Used in the development of new materials and catalysts.
作用機序
The mechanism of action of H-L-Sec(DMNB)-OH*TFA involves the release of free selenocysteine upon exposure to ultraviolet light. The released selenocysteine can then participate in various biochemical reactions. The molecular targets and pathways involved include:
Enzymatic activity:
Redox reactions: Selenocysteine plays a crucial role in redox reactions due to its ability to cycle between different oxidation states.
類似化合物との比較
H-L-Sec(DMNB)-OH*TFA can be compared with other photocaged amino acids such as:
S-(4,5-dimethoxy-2-nitrobenzyl)-L-cysteine: Similar in structure but contains sulfur instead of selenium.
Fmoc-L-Cys(Cam)-OH: Another protected cysteine derivative used in peptide synthesis.
Uniqueness
The uniqueness of this compound lies in its selenium content, which imparts distinct chemical and biological properties compared to sulfur-containing analogs. Selenium’s redox properties and its role in enzymatic functions make this compound particularly valuable in research.
特性
IUPAC Name |
(2R)-2-amino-3-[(4,5-dimethoxy-2-nitrophenyl)methylselanyl]propanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6Se.C2HF3O2/c1-19-10-3-7(5-21-6-8(13)12(15)16)9(14(17)18)4-11(10)20-2;3-2(4,5)1(6)7/h3-4,8H,5-6,13H2,1-2H3,(H,15,16);(H,6,7)/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNGLAJWNQNGMJ-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C[Se]CC(C(=O)O)N)[N+](=O)[O-])OC.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)C[Se]C[C@@H](C(=O)O)N)[N+](=O)[O-])OC.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O8Se |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,5-triifluorobenzene](/img/structure/B6289166.png)



![(3AR,8aR)-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B6289199.png)






